molecular formula C17H19BrN4O B12156737 2-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

2-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B12156737
M. Wt: 375.3 g/mol
InChI Key: JCQMHXAIEFPGFB-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the bromination of indole, followed by the formation of the acetamide linkage with the pyrazole derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

2-(6-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide can be compared with other indole derivatives, such as:

  • 2-(6-bromo-1H-indol-3-yl)-2-(4-(methoxycarbonyl)piperidin-1-yl)acetic acid
  • 4-((6-bromo-1H-indol-3-yl)methyl)morpholine
  • 3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives

These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the indole and pyrazole moieties, which may confer distinct biological properties and applications.

Properties

Molecular Formula

C17H19BrN4O

Molecular Weight

375.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C17H19BrN4O/c1-11-15(12(2)21(3)20-11)9-19-17(23)10-22-7-6-13-4-5-14(18)8-16(13)22/h4-8H,9-10H2,1-3H3,(H,19,23)

InChI Key

JCQMHXAIEFPGFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)CN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

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